molecular formula C17H22N4O5S B2547622 N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide CAS No. 850936-17-3

N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide

Cat. No. B2547622
CAS RN: 850936-17-3
M. Wt: 394.45
InChI Key: JRYZXPXBMNTMLS-UHFFFAOYSA-N
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Description

Oxadiazoles are a class of organic compounds that contain a five-membered heterocyclic ring structure with two nitrogen atoms, one oxygen atom, and two carbon atoms . They are known for their wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties .


Synthesis Analysis

Oxadiazoles can be synthesized through various methods. One common method involves the cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold .


Molecular Structure Analysis

The oxadiazole molecule is composed of two nitrogen atoms and one oxygen atom, forming a five-membered heterocyclic ring . The presence of different substituents on the ring can significantly influence the properties of the compound .


Chemical Reactions Analysis

The chemical reactions involving oxadiazoles can vary widely depending on the specific compound and the conditions. For example, oxadiazoles can undergo reactions with various nucleophiles, leading to the formation of new compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of oxadiazoles can vary widely depending on their specific structure. For example, the presence of different substituents can influence properties such as solubility, melting point, and reactivity .

Scientific Research Applications

Pharmacological Evaluation

Compounds structurally related to "N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide" have been synthesized and evaluated for their pharmacological properties, such as receptor binding profiles and antagonistic properties. For example, studies on N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides have shown potent and selective antagonist activity towards 5-HT(1B/1D) receptors, indicating their potential in modulating serotonin release and enhancing the effects of selective serotonin reuptake inhibitors (SSRIs) (Liao et al., 2000).

Synthesis and Characterization for Therapeutic Potential

The synthesis and characterization of compounds containing the 1,3,4-oxadiazole moiety, such as bis-1,3,4-oxadiazole containing glycine moiety, have been explored for their effects on the activity of some transferase enzymes. These studies suggest the therapeutic potential of such compounds in modifying enzyme activities (Tomi et al., 2010).

Antimicrobial Studies

Sulfonamide derivatives, particularly those containing 1,3,4-oxadiazole moieties, have shown promising antibacterial activities. For instance, sulfone derivatives containing 1,3,4-oxadiazole moieties demonstrated effective antibacterial activities against rice bacterial leaf blight, suggesting their utility in agricultural applications (Shi et al., 2015).

Mechanism of Action

The mechanism of action of oxadiazoles can vary depending on their specific structure and the biological target. For example, some oxadiazole derivatives have been found to exhibit anticancer activity, although the exact mechanism of action is not fully understood .

Safety and Hazards

The safety and hazards associated with oxadiazoles can vary depending on the specific compound. Some oxadiazole derivatives are used as drugs and have been found to be safe for use in humans, while others may be toxic or hazardous .

Future Directions

Research into oxadiazoles is ongoing, with many researchers seeking to develop new oxadiazole derivatives with improved properties. This includes efforts to optimize their synthesis, understand their mechanisms of action, and explore their potential applications in various fields .

properties

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O5S/c1-12-4-3-9-21(10-12)27(23,24)14-7-5-13(6-8-14)16(22)18-17-20-19-15(26-17)11-25-2/h5-8,12H,3-4,9-11H2,1-2H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRYZXPXBMNTMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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